4-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Scientific Research Applications
Antidepressant and Anticonvulsant Effects
The compound has been synthesized and investigated for its potential antidepressant and anticonvulsant effects . In a forced swimming test, certain derivatives of the compound showed significant antidepressant and anticonvulsant effects . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .
Electrosynthesis
Benzothiazole derivatives, including this compound, are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds . Organic electrosynthesis represents an environmentally benign and safer method than traditional methods for organic synthesis .
Anticancer Activity
Thiazole moiety, a part of this compound, is involved in many natural and synthetic molecules having interesting activities, including anticancer activity .
Antiviral Activity
Benzothiazole derivatives have been found to exhibit antiviral activity .
Antimicrobial Activity
The thiazole moiety in the compound contributes to its antimicrobial activity .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory activity due to the presence of the thiazole moiety .
Mechanism of Action
Target of Action
The primary target of (Z)-4-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has been evaluated for anti-inflammatory activity and has shown significant inhibition of COX-1 .
Mode of Action
The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a key role in inflammation and pain signaling, so their reduction leads to anti-inflammatory effects .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators like thromboxane and prostaglandins . This disruption can lead to a decrease in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of pro-inflammatory mediators, leading to a reduction in inflammation . In terms of cellular effects, the compound has been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
properties
IUPAC Name |
4-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFTPXHITWYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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